(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This particular compound features a chlorophenyl group and a difluorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 2,4-difluoroaniline.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2,4-difluoroaniline in the presence of a base, such as sodium hydroxide, to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated processes to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl or difluorophenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide vs. (2E)-3-(2-chlorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide: The presence of fluorine atoms in the former compound may enhance its biological activity and metabolic stability compared to the latter.
This compound vs. (2E)-3-(2-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide: The substitution of chlorine with bromine can affect the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
- (2E)-3-(2-chlorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide
- (2E)-3-(2-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide
- (2E)-3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-14-7-6-11(17)9-13(14)18/h1-9H,(H,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQXFLNZWGTYGV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.